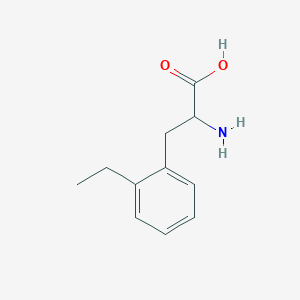
2-Amino-3-(2-ethylphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(2-ethylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is structurally characterized by an amino group (-NH2), a carboxyl group (-COOH), and a side chain that includes a 2-ethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-ethylphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
化学反応の分析
Types of Reactions
2-Amino-3-(2-ethylphenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Amino-3-(2-ethylphenyl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Studied for its role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Amino-3-(2-ethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist for certain receptors, influencing cellular signaling pathways and biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to 2-Amino-3-(2-ethylphenyl)propanoic acid include other amino acids with substituted aromatic rings, such as:
- 2-Amino-3-(4-ethylphenyl)propanoic acid
- 2-Amino-3-(2-chlorophenyl)propanoic acid
- 2-Amino-3-(4-hydroxyphenyl)propanoic acid
Uniqueness
What sets this compound apart is its specific ethyl substitution on the aromatic ring, which can influence its chemical properties, reactivity, and potential applications. This unique structure allows for distinct interactions and functionalities compared to other similar compounds.
特性
CAS番号 |
143251-69-8 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC名 |
2-amino-3-(2-ethylphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-2-8-5-3-4-6-9(8)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14) |
InChIキー |
PQZUXTFTNLKJIM-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


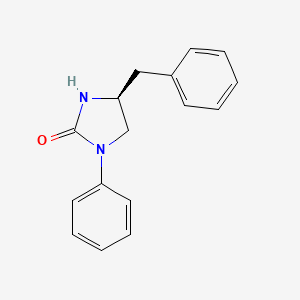
![Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester](/img/structure/B12564679.png)
![N-[4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564692.png)
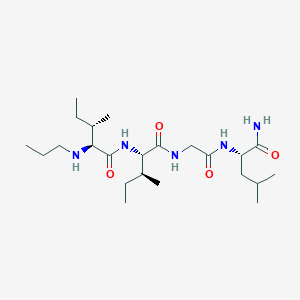
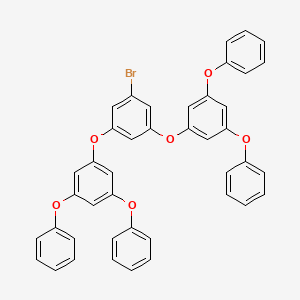

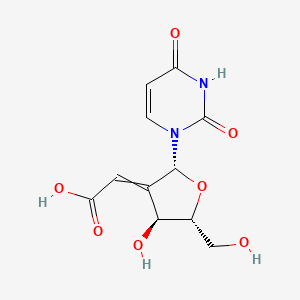



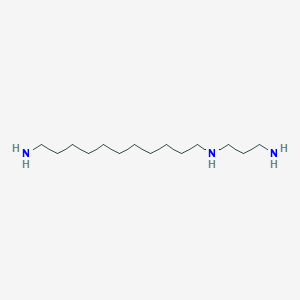
![2H-Imidazole-2-thione,1,3-dihydro-4-methyl-1-[(4-nitrophenyl)amino]-5-phenyl-](/img/structure/B12564759.png)
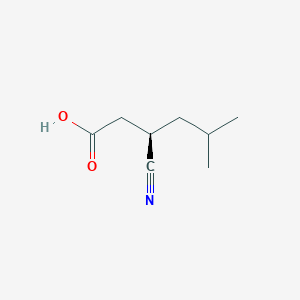
![Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol](/img/structure/B12564767.png)
